
2-butoxy-3-(4-morpholinyl)quinoxaline
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Description
2-butoxy-3-(4-morpholinyl)quinoxaline is a useful research compound. Its molecular formula is C16H21N3O2 and its molecular weight is 287.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.16337692 g/mol and the complexity rating of the compound is 310. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-butoxy group undergoes nucleophilic displacement under acidic or metal-catalyzed conditions:
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Hydrolysis : Treatment with concentrated HCl (37%) at 80°C cleaves the butoxy group, yielding 2-hydroxy-3-(4-morpholinyl)quinoxaline .
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Aminolysis : Reacts with primary amines (e.g., methylamine) in ethanol under reflux to form 2-amino-3-(4-morpholinyl)quinoxaline derivatives (yields: 60–85%) .
Key Reaction Pathway :
This compound+R-NH2EtOH, Δ2-RNH-3-(4-morpholinyl)quinoxaline+Butanol
Electrophilic Aromatic Substitution
The quinoxaline core undergoes regioselective substitution at positions 6 and 7 due to electron-donating morpholinyl and butoxy groups:
Oxidation:
The morpholinyl group resists oxidation, while the quinoxaline core is selectively oxidized:
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Peracid Oxidation : Meta-chloroperbenzoic acid (mCPBA) in CHCl₃ yields the N-oxide derivative at the pyrazine nitrogen (yield: 64%) .
Reduction:
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Catalytic Hydrogenation : H₂ (1 atm) over Pd/C in ethanol reduces the pyrazine ring to a tetrahydroquinoxaline system (yield: 83%) .
Cross-Coupling Reactions
The brominated derivative participates in palladium-mediated couplings:
Functionalization via Acid/Base Catalysis
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Demethylation : Morpholinyl N-methyl groups are cleaved using BBr₃ in DCM (−78°C → rt), yielding secondary amine derivatives (yield: 69%) .
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Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form morpholinyl-acetylated products (yield: 82%) .
Biological Activity-Driven Modifications
Derivatives exhibit enhanced bioactivity through structural tuning:
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Anticancer Analogues : Introduction of sulfonamide groups at position 6 improves inhibitory activity against PFKFB3 (IC₅₀: 0.09 µM) .
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Antiviral Derivatives : Thiourea-functionalized variants show plaque reduction against herpes simplex virus (25% at 20 µg/mL) .
Stability and Degradation
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Photodegradation : UV irradiation (254 nm) in acetonitrile leads to cleavage of the morpholinyl group via radical intermediates (t₁/₂: 4.2 h) .
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Thermal Stability : Decomposes above 220°C via retro-Diels-Alder fragmentation (TGA data).
Comparative Reactivity Table
Position | Reactivity Trend | Governing Factor |
---|---|---|
C2-Butoxy | High electrophilicity due to electron-withdrawing quinoxaline core | Steric hindrance from butoxy group |
C3-Morpholinyl | Electron-donating resonance effects | Conformational flexibility |
C6/C7 | Preferred sites for electrophilic attack | Directed by substituent effects |
Properties
IUPAC Name |
4-(3-butoxyquinoxalin-2-yl)morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-2-3-10-21-16-15(19-8-11-20-12-9-19)17-13-6-4-5-7-14(13)18-16/h4-7H,2-3,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJWCIVGCDBTQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC2=CC=CC=C2N=C1N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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